3-(2-Chlorophenyl)propan-1-amine
Overview
Description
3-(2-Chlorophenyl)propan-1-amine is a colorless to light yellow liquid with a special smell . It is often used as a pharmaceutical intermediate and a starting material for organic synthesis .
Synthesis Analysis
One common method of synthesizing 2-chlorophenylpropan-1-amine involves the reaction of phenylacetone with hydrochloric acid, followed by diazotization and reduction reactions . The specific synthesis method can be optimized based on actual needs .Molecular Structure Analysis
The molecular weight of this compound is 169.65 . The InChI code provides a specific description of its molecular structure .Chemical Reactions Analysis
This compound is an organic halide and can freely halogenate . It is lipophilic and soluble in water and many organic solvents .Physical and Chemical Properties Analysis
This compound has a low boiling point and melting point . It has a density of 1.098±0.06 g/cm3 (Predicted), a boiling point of 106-107 °C (Press: 3 Torr), a flash point of 124.2°C, and a vapor pressure of 0.0195mmHg at 25°C .Scientific Research Applications
Ligand Synthesis : A study by Liu et al. (1993) focused on the preparation and characterization of several N3O3 amine phenols as ligands for Group 13 metal ions. This research is significant for understanding the interactions and bonding properties of these ligands with metal ions.
Crystal Structure Analysis : The work of Nadaf et al. (2019) involved the synthesis and crystal structure determination of alkyl substituted N,4-diphenyl thiazole-2-amine. The research provides insights into the molecular structures and potential applications of these compounds in various fields.
Antibacterial and Antioxidant Properties : Research by Arutyunyan et al. (2012) focused on the synthesis of 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propylamine and its derivatives. The study evaluated their antibacterial and antioxidant properties, highlighting the potential use of these compounds in pharmaceutical applications.
Kinetics and Mechanisms in Chemical Reactions : The research by Castro et al. (2001) explored the kinetics and mechanisms of reactions involving 3-chlorophenyl compounds. Understanding these reactions is crucial for developing more efficient chemical processes and synthesis methods.
Corrosion Inhibition : A study by Gao et al. (2007) examined the synthesis of tertiary amines and their performance as corrosion inhibitors on carbon steel. This research is significant for the development of new materials with enhanced corrosion resistance.
Synthesis of Heterocyclic Compounds : The work of Mehta (2016) involved the synthesis and characterization of novel heterocyclic compounds. These compounds have potential applications in pharmaceuticals due to their antibacterial properties.
Co(III) Complex Synthesis : The research by Amirnasr et al. (2001) focused on synthesizing Co(III) complexes with specific amines. These complexes are important for understanding coordination chemistry and potential applications in catalysis.
Antidepressant Agent Synthesis : A study by Clark et al. (1979) explored the synthesis of substituted 3-amino-1,1-diaryl-2-propanols as potential antidepressant agents. This research contributes to the development of new pharmaceuticals for treating depression.
Antimicrobial Compound Synthesis : The research by Tayade et al. (2012) involved the synthesis of novel compounds with antimicrobial properties. This is significant for advancing the field of medicinal chemistry.
Synthesis of Medicinal Intermediates : The work by Weiliang (2008) on the synthesis of 1,4-N,N-substituted Piperazines as medicinal intermediates highlights the importance of these compounds in pharmaceutical research.
Mechanism of Action
Target of Action
It is often used as a pharmaceutical intermediate and a starting material for organic synthesis . It is widely used in the pharmaceutical industry and can be used to synthesize a variety of drugs, such as anti-allergic drugs, anti-anxiety drugs, and fungicides .
Mode of Action
It is known that it is a lipophilic compound, which means it has the ability to dissolve in fats, oils, lipids, and non-polar solvents . This property could influence its interaction with its targets.
Pharmacokinetics
Its lipophilic nature suggests that it may readily cross biological membranes, which could influence its bioavailability .
Result of Action
Given its use in the synthesis of various pharmaceuticals, it can be inferred that it may have diverse effects depending on the specific drug it is used to produce .
Safety and Hazards
3-(2-Chlorophenyl)propan-1-amine is an organic halide and has certain toxicity . When using or handling it, appropriate personal protective equipment should be worn, such as gloves, protective glasses, and protective clothing . It should be operated in a well-ventilated place and kept away from fire or high-temperature environments .
Future Directions
Properties
IUPAC Name |
3-(2-chlorophenyl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6H,3,5,7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVNNEPIXJSRAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80409456 | |
Record name | 3-(2-chlorophenyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80409456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18655-48-6 | |
Record name | 2-Chlorobenzenepropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18655-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-chlorophenyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80409456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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